molecular formula C11H16O3S B1595384 Isobutyl p-toluenesulfonate CAS No. 4873-56-7

Isobutyl p-toluenesulfonate

Cat. No.: B1595384
CAS No.: 4873-56-7
M. Wt: 228.31 g/mol
InChI Key: QIMRPGAQCKHRKB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is a derivative of p-toluenesulfonic acid, which has been found to interact with enzymes such as Lysozyme C and Pro-cathepsin H . .

Mode of Action

It’s known that sulfonate esters like Isobutyl p-toluenesulfonate can act as alkylating agents , which means they have the potential to transfer their alkyl group to other molecules. This could potentially lead to changes in the function or activity of the target molecule.

Biochemical Pathways

Research on related compounds suggests that p-toluenesulfonate derivatives can be involved in various degradation pathways . For instance, p-toluenesulfonate can be degraded via p-sulfobenzoate and protocatechuate

Result of Action

As a potential alkylating agent , it could potentially modify the structure and function of target molecules, but the exact effects would depend on the specific targets and the context of the interaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl p-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonyl chloride with isobutyl alcohol. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under controlled temperature conditions to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Isobutyl p-toluenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate group, which is a good leaving group . It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

    Elimination Reactions: These reactions can be induced by strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF).

Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an alkoxide yields an ether, while reaction with an amine produces an amine derivative .

Comparison with Similar Compounds

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Propyl p-toluenesulfonate
  • Butyl p-toluenesulfonate

Comparison: Isobutyl p-toluenesulfonate is unique due to its branched isobutyl group, which can influence its reactivity and steric properties compared to its linear counterparts . This can affect the outcome of reactions and the stability of the compound under various conditions.

Properties

IUPAC Name

2-methylpropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMRPGAQCKHRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964110
Record name 2-Methylpropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4873-56-7
Record name Isobutyl p-toluenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4873-56-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYL P-TOLUENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS60887388
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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